N-benzyl-3-(4-chlorophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings. It includes a benzyl group, a chlorophenylsulfonyl group, an ethyl group, a thieno ring, and a triazolopyrimidin ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .Scientific Research Applications
Synthesis and Biological Study
This compound belongs to a broader class of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines. A study demonstrated the synthesis of various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, showing potent and selective serotonin 5-HT6 receptor antagonism. One specific derivative showcased significant activity in a functional assay, indicating its potential for further pharmacological exploration (Ivachtchenko et al., 2010).
Antitumor and Antimicrobial Activity
Another study focused on the facile synthesis of new fused pyrimidine derivatives, including the triazolo[1,5-a]pyrimidines, which were evaluated as potent Aurora-A kinase inhibitors. These compounds exhibited cytotoxic activity against HST116 colon tumor cell lines, comparable to the reference drug Doxorubicin. This showcases the compound's potential in cancer research (Shaaban et al., 2011).
Herbicidal Activity
Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds revealed their excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates the compound's utility in agricultural sciences for developing new herbicide formulations (Moran, 2003).
Antimicrobial Applications
A variety of thienopyrimidine derivatives were synthesized and exhibited pronounced antimicrobial activity. This demonstrates the compound's potential in developing new antimicrobial agents (Bhuiyan et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-benzyl-10-(4-chlorophenyl)sulfonyl-N-ethyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2S2/c1-2-27(14-15-6-4-3-5-7-15)20-19-18(12-13-31-19)28-21(24-20)22(25-26-28)32(29,30)17-10-8-16(23)9-11-17/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAGUHYDMVCANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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